Lactoferricin -

Lactoferricin

Catalog Number: EVT-245456
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lactoferricin is primarily sourced from bovine and human lactoferrin through enzymatic digestion. It can be isolated from milk, colostrum, and other biological fluids where lactoferrin is present. The peptide is generated by the proteolytic cleavage of lactoferrin by digestive enzymes or specific proteases, such as pepsin or trypsin.

Classification

Lactoferricin belongs to the class of antimicrobial peptides (AMPs), which are characterized by their ability to disrupt microbial membranes. It is classified based on its origin (bovine or human) and its structural properties, which include cationic and amphipathic characteristics that facilitate interaction with microbial membranes.

Synthesis Analysis

Methods

The synthesis of lactoferricin can be achieved through several methods:

  1. Enzymatic Hydrolysis: This is the most common method where lactoferrin is subjected to proteolytic enzymes like pepsin or trypsin. The conditions for hydrolysis (e.g., temperature, pH) are optimized to maximize yield.
  2. Chemical Synthesis: Solid-phase peptide synthesis can also be used to create lactoferricin, allowing for precise control over the sequence and modifications of the peptide.
  3. Recombinant DNA Technology: Genetic engineering techniques can produce lactoferricin in microbial systems, offering a scalable production method.

Technical Details

For enzymatic synthesis, parameters such as enzyme concentration, substrate concentration, reaction time, and temperature are critical. For example, studies have shown that varying the pH during hydrolysis can significantly affect the yield and activity of lactoferricin .

Molecular Structure Analysis

Structure

Lactoferricin consists of approximately 25 amino acids and exhibits a unique structure characterized by its amphipathic nature. This structure allows it to interact effectively with lipid membranes of bacteria.

Data

The molecular formula of lactoferricin varies slightly depending on its source but generally includes a high proportion of cationic residues that contribute to its antimicrobial activity. The peptide's sequence typically includes hydrophobic and positively charged amino acids that facilitate membrane disruption.

Chemical Reactions Analysis

Reactions

Lactoferricin undergoes several chemical reactions that enhance its functionality:

  1. Metal Binding: Lactoferricin can bind metal ions like iron and zinc, which are crucial for its antimicrobial action.
  2. Interaction with Lipids: The peptide interacts with phospholipid membranes through electrostatic interactions and hydrophobic forces, leading to membrane permeabilization.

Technical Details

The binding affinity of lactoferricin for iron has been quantified using spectroscopic methods such as ultraviolet-visible spectroscopy and fluorescence spectroscopy. These methods reveal the stability constants of metal-lactoferricin complexes .

Mechanism of Action

Process

Lactoferricin exerts its antimicrobial effects primarily through membrane disruption:

  1. Membrane Disruption: The peptide binds to the negatively charged membranes of bacteria, leading to pore formation and subsequent cell lysis.
  2. Intracellular Targeting: After disrupting the membrane, lactoferricin can penetrate into bacterial cells where it may interfere with vital cellular processes.

Data

Studies indicate that lactoferricin demonstrates significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria as well as some viruses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Lactoferricin is soluble in water due to its polar amino acid content.
  • Stability: The peptide is stable at physiological pH but may degrade under extreme conditions (e.g., high temperatures).

Chemical Properties

  • pKa Values: The ionization constants reflect the acidic and basic groups in the peptide.
  • Molecular Weight: Approximately 2.5 kDa.

Relevant analyses using techniques such as high-performance liquid chromatography have confirmed these properties .

Applications

Scientific Uses

Lactoferricin has diverse applications in various fields:

  1. Pharmaceuticals: Due to its antimicrobial properties, it is used in developing new antibiotics.
  2. Food Industry: Lactoferricin is incorporated into food products as a natural preservative due to its ability to inhibit spoilage organisms.
  3. Nutraceuticals: It is included in dietary supplements aimed at enhancing immune function.
  4. Cosmetics: The peptide's anti-inflammatory properties make it suitable for skincare formulations aimed at treating acne or irritation .

Properties

Product Name

Lactoferricin

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